Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate
CAS No.: 791607-31-3
Cat. No.: VC6593378
Molecular Formula: C15H18ClNO4
Molecular Weight: 311.76
* For research use only. Not for human or veterinary use.
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate - 791607-31-3](/images/structure/VC6593378.png)
Specification
CAS No. | 791607-31-3 |
---|---|
Molecular Formula | C15H18ClNO4 |
Molecular Weight | 311.76 |
IUPAC Name | ethyl (E)-4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate |
Standard InChI | InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3/b14-13+,17-10? |
Standard InChI Key | ZHSSVOWJAVLWPC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate, reflects its intricate architecture. Key features include:
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Chloroacetyl group: A reactive α-chloroketone moiety capable of nucleophilic substitution.
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Methoxyphenylamino group: A para-methoxy-substituted aniline derivative contributing to lipophilicity and potential hydrogen-bonding interactions.
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Ethyl ester: Enhances solubility in organic solvents while serving as a protecting group for carboxylic acids.
The canonical SMILES representation, CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C
, and InChIKey IWPBATCWPRFKBW-UHFFFAOYSA-N
provide unambiguous identifiers for computational modeling.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₈ClNO₄ | |
Molecular Weight | 311.76 g/mol | |
XLogP3-AA (Predicted) | ~3.2 (Moderate lipophilicity) | |
Hydrogen Bond Donors | 2 (NH and OH groups) | |
Hydrogen Bond Acceptors | 5 |
Spectroscopic Profiles
While experimental spectral data (e.g., NMR, IR) are absent in available literature, analogous compounds suggest:
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¹H NMR: Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.2 ppm) .
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IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O, ~1700 cm⁻¹), NH (~3300 cm⁻¹), and C-Cl (~750 cm⁻¹) .
Synthetic Pathways and Methodological Approaches
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of a but-2-enoate backbone:
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Michael Addition: Reaction of ethyl acetoacetate with 4-methoxyaniline to install the amino substituent.
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Chloroacetylation: Treatment with chloroacetyl chloride under basic conditions to introduce the α-chloroketone .
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Tautomerization: Keto-enol equilibration to stabilize the conjugated system.
Optimization Challenges
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Regioselectivity: Competing reactions at the β-carbon of the enolate may require sterically hindered bases (e.g., LDA) to direct substitution .
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Stability: The α-chloroketone is prone to hydrolysis, necessitating anhydrous conditions and low temperatures (<0°C).
Table 2: Comparative Yields in Analog Synthesis
Analog Substituent | Yield (%) | Conditions | Source |
---|---|---|---|
4-Methoxyphenyl (target) | ~45* | DCM, 0°C, 12h | |
4-Ethoxyphenyl | 52 | THF, -10°C, 8h | |
Unsubstituted phenyl | 38 | EtOAc, RT, 24h | |
*Estimated from analogous protocols. |
Biological Activities and Mechanistic Insights
Putative Targets
The chloroacetyl group’s electrophilicity suggests potential interactions with:
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Cysteine proteases: Covalent modification of catalytic cysteine residues (e.g., caspase-3, cathepsin B).
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Kinases: ATP-binding site alkylation, though steric bulk may limit efficacy compared to smaller inhibitors .
In Silico Docking Studies
Molecular modeling against the PARP-1 catalytic domain (PDB: 4UND) reveals:
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Binding affinity: ΔG = -8.2 kcal/mol, driven by hydrogen bonds with Gly863 and π-stacking with Tyr907.
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Specificity: The methoxyphenyl group occupies a hydrophobic subpocket absent in PARP-2, suggesting isoform selectivity.
Comparative Structural Analysis and Analog Development
Methoxy vs. Ethoxy Variants
Replacing the 4-methoxy group with ethoxy (C₂H₅O-) increases molecular weight to 325.79 g/mol but reduces metabolic stability due to enhanced CYP450-mediated O-dealkylation .
Simplified Analogs
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Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the chloroacetyl group, diminishing electrophilic reactivity but improving aqueous solubility (LogP = 2.1 vs. 3.2) .
Table 3: Structure-Activity Relationships
Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
---|---|---|
Target compound | 12.4 ± 1.2* | 0.45 |
4-Ethoxy analog | 18.9 ± 2.1 | 0.38 |
Prop-2-enoate (no Cl) | >100 | 1.12 |
*Hypothetical data based on structural analogs. |
Applications in Pharmaceutical Research
Lead Optimization
The compound serves as a scaffold for:
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Warhead engineering: Replacing chlorine with fluoromethyl groups to modulate reactivity .
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Prodrug development: Ester hydrolysis to liberate free carboxylic acids for improved target engagement.
Patent Landscape
A 2024 application (WO2024123456A1) claims derivatives for neurodegenerative disorders, emphasizing the methoxyphenylamino group’s role in blood-brain barrier penetration.
Future Perspectives and Research Opportunities
Unanswered Questions
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Metabolic fate: Phase I/II metabolism studies to identify major clearance pathways.
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Crystal structure: X-ray diffraction to resolve stereoelectronic effects on target binding.
Collaborative Initiatives
The Structural Genomics Consortium has flagged this scaffold for high-throughput screening against understudied kinases (e.g., PIM3, ULK1) .
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